molecular formula C22H17ClN6O3 B2648623 1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(2,3-dihydro-1H-inden-5-yl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione CAS No. 1170424-18-6

1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(2,3-dihydro-1H-inden-5-yl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione

Cat. No. B2648623
CAS RN: 1170424-18-6
M. Wt: 448.87
InChI Key: AJLHNRCEVGHTCG-UHFFFAOYSA-N
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Description

1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(2,3-dihydro-1H-inden-5-yl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione is a useful research compound. Its molecular formula is C22H17ClN6O3 and its molecular weight is 448.87. The purity is usually 95%.
The exact mass of the compound 1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(2,3-dihydro-1H-inden-5-yl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Antiprotozoal and Anticancer Activities

Compounds containing 1,2,4-oxadiazole and 1,2,3-triazole motifs, such as the one , have been investigated for their antiprotozoal and anticancer properties. A study by Dürüst et al. (2012) explored the synthesis of novel oxadiazolyl pyrrolo triazole diones through 1,3-dipolar cycloaddition reactions. These compounds demonstrated significant in vitro antiprotozoal activity, suggesting potential applications in the development of new antiprotozoal and anticancer agents Dürüst et al., 2012.

Solubility and Physicochemical Properties

The solubility and physicochemical properties of similar heterocyclic compounds are crucial for their development into effective therapeutic agents. Volkova et al. (2020) examined the solubility thermodynamics and partitioning processes of a novel antifungal compound from the 1,2,4-triazole class, revealing insights into its solubility in various solvents and its potential for lipophilic delivery pathways Volkova et al., 2020.

Oxidation and Synthetic Applications

The oxidation reactions of pyrroles to bi-1,2,5-thiadiazoles offer a new route to biheterocyclic systems. Duan and Rees (1997) demonstrated a novel dissection of the pyrrole ring, providing a short pathway to aromatic biheterocyclic systems, which could have implications for synthesizing compounds with enhanced biological activities Duan & Rees, 1997.

Antimicrobial Activity

Several studies have synthesized and tested derivatives of 1,2,4-triazole and 1,3,4-oxadiazole for antimicrobial activities. Bekircan et al. (2015) synthesized novel compounds starting from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide, showing significant lipase and α-glucosidase inhibition, which suggests potential antimicrobial and antifungal applications Bekircan et al., 2015.

properties

IUPAC Name

3-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(2,3-dihydro-1H-inden-5-yl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN6O3/c23-15-7-4-13(5-8-15)20-24-17(32-26-20)11-28-19-18(25-27-28)21(30)29(22(19)31)16-9-6-12-2-1-3-14(12)10-16/h4-10,18-19H,1-3,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJLHNRCEVGHTCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)N3C(=O)C4C(C3=O)N(N=N4)CC5=NC(=NO5)C6=CC=C(C=C6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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